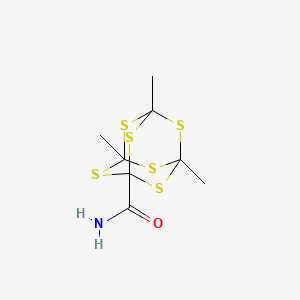
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide is a complex organic compound with a unique structure characterized by the presence of multiple sulfur atoms and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide typically involves multi-step organic reactionsReaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where sulfur-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide involves its interaction with specific molecular targets. The sulfur atoms and carboxamide group can form various interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound useful in both research and practical applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6,8,9,10-hexathiaadamantane: Similar structure but lacks the carboxamide group.
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.13,7]decane: Another sulfur-rich compound with a different substitution pattern.
Uniqueness
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide is unique due to the presence of both the hexathiaadamantane core and the carboxamide group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
57289-12-0 |
|---|---|
Molecular Formula |
C8H11NOS6 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
3,5,7-trimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane-1-carboxamide |
InChI |
InChI=1S/C8H11NOS6/c1-5-11-6(2)13-7(3,12-5)16-8(14-5,15-6)4(9)10/h1-3H3,(H2,9,10) |
InChI Key |
UTTRAKZKLAFKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12SC3(SC(S1)(SC(S2)(S3)C(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















